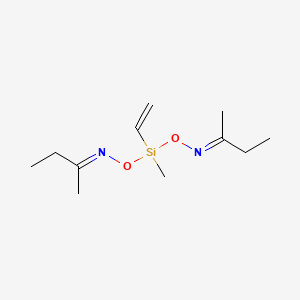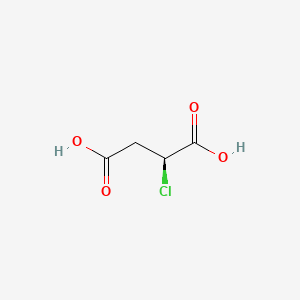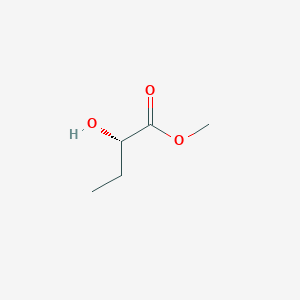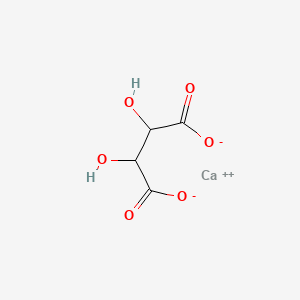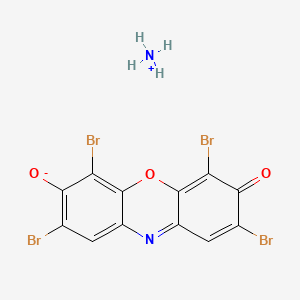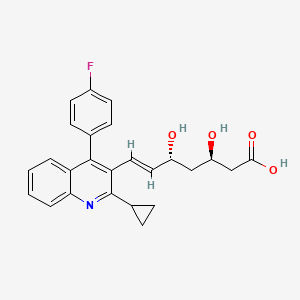![molecular formula C16H18F3IO3SSi B1588826 Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate CAS No. 164594-13-2](/img/structure/B1588826.png)
Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate
Descripción general
Descripción
Phenyl[2-(trimethylsilyl)phenyl]iodonium trifluoromethanesulfonate is a chemical compound with the molecular formula C15H18ISi.CF3O3S and a molecular weight of 502.37 . It is a solid substance .
Molecular Structure Analysis
The InChI code for Phenyl[2-(trimethylsilyl)phenyl]iodonium trifluoromethanesulfonate is 1S/C15H18ISi.CHF3O3S/c1-17(2,3)15-12-8-7-11-14(15)16-13-9-5-4-6-10-13;2-1(3,4)8(5,6)7/h4-12H,1-3H3; (H,5,6,7)/q+1;/p-1 .Physical And Chemical Properties Analysis
Phenyl[2-(trimethylsilyl)phenyl]iodonium trifluoromethanesulfonate is a solid at 20°C .Aplicaciones Científicas De Investigación
1. Use in Organic Synthesis
Phenyl[2-(trimethylsilyl)phenyl]iodonium trifluoromethanesulfonate is a versatile compound used in organic synthesis. One of its notable applications is in the synthesis of benzyne adducts. For instance, its reaction with thiobenzophenones in the presence of tetrabutylammonium fluoride leads to the formation of benzyne-thiobenzophenone adducts, which are significant in organic chemistry research for creating complex molecular structures (Okuma et al., 1996; Okuma et al., 1997).
2. Precursor to o-Benzyne
This compound serves as an efficient precursor to o-benzyne, a highly reactive intermediate in organic chemistry. The preparation of phenyl[2-(trimethylsilyl)phenyl]iodonium trifluoromethanesulfonate is straightforward and involves a three-step sequence starting from phenol, offering a 66% overall yield. This process underlines its importance as a reliable source for generating o-benzyne in various organic reactions (Bronner & Garg, 2009).
3. In Benzyne Generation and Trapping
It's also employed in the generation and trapping of benzyne, a critical reaction in organic synthesis. The compound, when treated with Bu4NF in CH2Cl2, efficiently generates benzyne, which can be trapped by various agents like furan, anthracene, and tetraphenylcyclopentadienone. The process indicates a quantitative generation of benzyne and its efficient capture, highlighting its utility in studying benzyne chemistry (Kitamura et al., 1999).
4. In Synthesis of Benzyne Precursors
Additionally, phenyl[2-(trimethylsilyl)phenyl]iodonium trifluoromethanesulfonate is an effective and mild benzyne precursor. Its synthesis involves organometallic compounds and silicon metalation reactions. This role is crucial in the synthesis of various organic compounds, especially in developing complex molecular architectures and conducting cycloaddition reactions (Kitamura et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
phenyl-(2-trimethylsilylphenyl)iodanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ISi.CHF3O3S/c1-17(2,3)15-12-8-7-11-14(15)16-13-9-5-4-6-10-13;2-1(3,4)8(5,6)7/h4-12H,1-3H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCTXOAWWNOUFK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3IO3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447058 | |
| Record name | Phenyl[2-(trimethylsilyl)phenyl]iodanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate | |
CAS RN |
164594-13-2 | |
| Record name | Phenyl[2-(trimethylsilyl)phenyl]iodanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

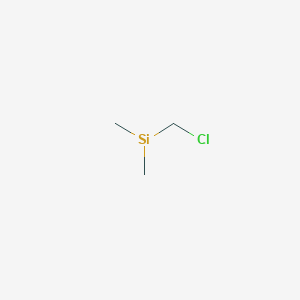
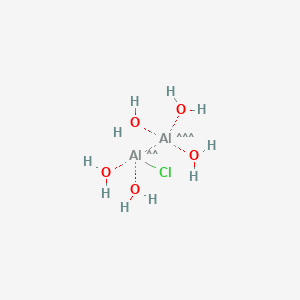

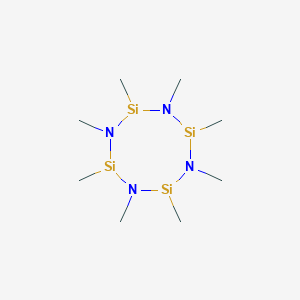
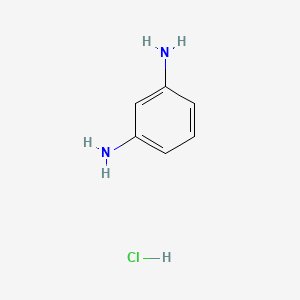
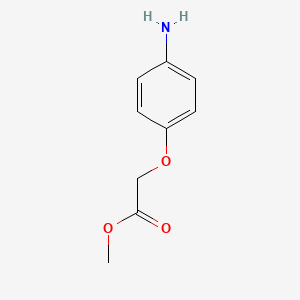
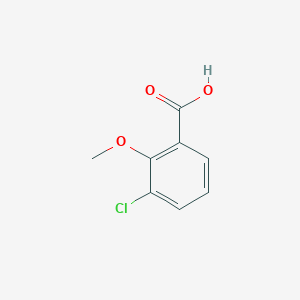
![1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine](/img/structure/B1588756.png)
